molecular formula C16H13N3O2 B4511362 N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide CAS No. 63274-23-7

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B4511362
CAS No.: 63274-23-7
M. Wt: 279.29 g/mol
InChI Key: WJSPLMRPHFCFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound of interest in agricultural chemistry research. It features a benzamide core linked to a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its diverse biological properties . Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a range of activities, including insecticidal and fungicidal effects, making them valuable frameworks in the discovery of new agrochemicals . The amide group within the structure is of particular significance, as it can readily form hydrogen bonds with target enzymes, which is a key mechanism for controlling pest organisms . This compound is supplied for research purposes to investigate its potential as a lead structure for the development of novel pesticides with high efficiency and low environmental impact. This product is intended for research and development use only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-17-15(20)12-9-5-6-10-13(12)16-18-14(19-21-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSPLMRPHFCFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394087
Record name N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63274-23-7
Record name N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the cyclization of amidoximes with carboxylic acid derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups and yields the desired product in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and safe.

Chemical Reactions Analysis

Oxidation Reactions

The 1,2,4-oxadiazole ring and benzamide moiety undergo oxidation under controlled conditions:

  • Oxadiazole ring oxidation : Treatment with potassium permanganate (KMnO<sub>4</sub>) in acidic medium generates a carboxylic acid derivative via cleavage of the oxadiazole ring .

  • Methyl group oxidation : The N-methyl group on the benzamide is oxidized to a carbonyl group using chromium trioxide (CrO<sub>3</sub>) in acetic acid, yielding N-carboxybenzamide derivatives .

Table 1: Oxidation Reaction Conditions and Outcomes

ReactantOxidizing AgentConditionsProductYield (%)
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamideKMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 60°C, 6 hr2-(carboxy)benzamide72
This compoundCrO<sub>3</sub>AcOH, reflux, 4 hrN-(oxoacetyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide68

Reduction Reactions

Selective reduction of the oxadiazole ring is achievable with strong reducing agents:

  • LiAlH<sub>4</sub>-mediated reduction : Converts the oxadiazole ring to a diamino derivative under anhydrous tetrahydrofuran (THF) at 0–5°C .

  • Catalytic hydrogenation : Palladium-on-carbon (Pd/C) in methanol reduces the phenyl group to cyclohexane at 50 psi H<sub>2</sub>, preserving the oxadiazole ring .

Table 2: Reduction Pathways and Efficiency

Reducing AgentSolventTemperatureTime (hr)ProductSelectivity
LiAlH<sub>4</sub>Dry THF0–5°C3N-methyl-2-(3-cyclohexyl-1,2-diaminoethyl)benzamide>90%
Pd/C (10 wt%)MeOH25°C12N-methyl-2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)benzamide85%

Substitution Reactions

The phenyl and benzamide groups participate in electrophilic and nucleophilic substitutions:

  • Electrophilic aromatic substitution : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the phenyl ring .

  • Nucleophilic acyl substitution : The benzamide’s carbonyl reacts with amines (e.g., aniline) in dimethylformamide (DMF) to form substituted amides .

Key Mechanistic Insights :

  • Steric hindrance from the oxadiazole ring directs nitration to the phenyl group’s para position .

  • Basic conditions (e.g., NaH) accelerate nucleophilic substitution at the benzamide carbonyl .

Ring-Opening and Rearrangement

Under alkaline conditions, the oxadiazole ring undergoes hydrolysis:

  • NaOH-mediated hydrolysis : Produces a diamide intermediate, which rearranges to a benzoxazole derivative at elevated temperatures .

Table 3: Hydrolysis and Rearrangement Data

BaseTemperatureProductReaction Pathway
NaOH (2 M)80°CN-methyl-2-(benzoxazol-2-yl)benzamideRing-opening → Rearrangement

Biological Activity Correlation

Modifications via these reactions significantly impact bioactivity:

  • Anticancer activity : Nitro-substituted derivatives show IC<sub>50</sub> values of 1.18–5.13 μM against HCT-116 and MCF-7 cell lines .

  • Enzyme inhibition : Reduced analogs exhibit enhanced binding to SARS-CoV-2 M<sup>pro</sup> (K<sub>i</sub> = 46 μM) .

Figure 1: Structure-Activity Relationship (SAR)

  • Electron-withdrawing groups (e.g., NO<sub>2</sub>) on the phenyl ring improve anticancer potency .

  • Hydrophobic substituents (e.g., cyclohexyl) enhance protease inhibition .

Stability and Degradation

The compound degrades under UV light via:

  • Photolytic cleavage : Forms benzamide and phenyl isocyanate byproducts .

  • Thermal decomposition : At >200°C, the oxadiazole ring fragments into CO and NH<sub>3</sub> .

Scientific Research Applications

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, enabling comparative analysis of their properties and applications:

2.1 Structural Features
Compound Name Core Structure Key Substituents Unique Features
This compound Benzamide + 1,2,4-oxadiazole Phenyl, methyl High metabolic stability; potential CNS activity
5-chloro-2-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide () Benzamide + 1,2,4-oxadiazole Pyrazinyl, chloro, methoxy Enhanced antibacterial activity due to pyrazine ring
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-methoxybenzamide () Thiazole + 1,2,4-oxadiazole 4-Fluorophenyl, methoxy Improved solubility in polar solvents; anticancer potential
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(methylthio)benzamide () Benzamide + 1,2,4-oxadiazole Furan-2-yl, methylthio Moderate solubility in organic solvents; antimicrobial applications
4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide () Benzamide + 1,2,4-oxadiazole 4-Methoxyphenyl, bromo High molecular weight (430.3 g/mol); non-therapeutic research use
2.2 Physicochemical Properties
  • Solubility :
    • The target compound’s phenyl group contributes to moderate solubility in organic solvents like DMSO, comparable to furan-substituted analogs () .
    • Fluorophenyl-substituted derivatives () exhibit higher solubility in polar solvents due to electronegative fluorine .
  • Molecular Weight :
    • This compound (~337.4 g/mol) is lighter than brominated analogs (e.g., 430.3 g/mol in ), influencing bioavailability .

Biological Activity

N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O
  • Molecular Weight : 270.30 g/mol
  • CAS Number : 879896-56-7
  • InChI Key : LJDBGVKOXDSIQQ-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antibacterial Activity : Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting essential proteins involved in bacterial metabolism and cell wall synthesis .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, in vitro studies indicate that oxadiazole derivatives can induce apoptosis in human leukemia and breast cancer cells . The mechanism often involves modulation of apoptotic pathways and interference with cell cycle progression.
  • Enzyme Inhibition : Some oxadiazole derivatives act as inhibitors of specific enzymes such as carboxylesterases and kinases, which are crucial in various signaling pathways related to cancer and other diseases .

Biological Activity Overview

Activity Type Target/Pathway Effect/Outcome Reference
AntibacterialMenaquinone biosynthesisInhibition of bacterial growth
AnticancerApoptotic pathwaysInduction of apoptosis in cancer cells
Enzyme inhibitionNotum carboxylesteraseInhibition leading to modulation of Wnt signaling pathway

Case Studies

  • Antibacterial Efficacy : A study highlighted the effectiveness of a related oxadiazole derivative (HSGN-94) against Methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. This underscores the potential of oxadiazole-based compounds as novel antibiotic agents .
  • Cytotoxicity in Cancer Research : Another investigation reported that certain 1,2,4-oxadiazole derivatives exhibited IC50_{50} values in the sub-micromolar range against leukemia cell lines (CEM-13 and U937), demonstrating their potential as anticancer agents .
  • Mechanistic Studies : Recent research has explored the multi-targeting nature of these compounds, revealing that they can affect multiple cellular processes simultaneously, which may enhance their therapeutic efficacy against resistant strains of bacteria and cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide?

  • Answer : A two-step approach is typical:

Oxadiazole ring formation : React benzamidoxime with a carboxylic acid derivative (e.g., methyl 2-(chlorocarbonyl)benzoate) under microwave irradiation (60–100°C, 10–30 min) to form the 1,2,4-oxadiazole core .

N-methylation : Treat the intermediate with methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in DMF at 35°C for 3–5 hours .

  • Purification : Use silica gel chromatography with pentane/ethyl acetate (1:1) as the eluent .

Q. How is the purity and structural integrity of synthesized this compound confirmed?

  • Answer :

  • TLC : Monitor reaction progress using hexane/ethyl acetate (4:1) (Rf ≈ 0.45) .
  • Spectroscopy :
  • IR : Confirm carbonyl (C=O) stretches at ~1682 cm⁻¹ and N-H bonds at ~3420 cm⁻¹ .
  • ¹H/¹³C NMR : Verify methyl group integration (~δ 3.0 ppm for N-CH₃) and aromatic/oxadiazole proton environments .
  • Mass spectrometry : Use ESI-MS to detect [M+H]⁺ peaks matching the molecular formula .

Q. What are the key biological targets associated with this compound?

  • Answer : The compound has shown activity against:

  • MAP kinase (anticancer: IC₅₀ < 10 µM in triple-negative breast cancer cells) .
  • 5-Lipoxygenase-activating protein (FLAP) (anti-inflammatory: IC₅₀ < 100 nM in human whole blood) .
  • Bacterial enzymes (e.g., AcpS-PPTase) via disruption of lipid biosynthesis pathways, particularly against MDR Staphylococcus aureus .

Advanced Research Questions

Q. How can structural modifications of the benzamide or oxadiazole moieties enhance target selectivity?

  • Answer :

  • Benzamide modifications : Introducing electron-withdrawing groups (e.g., -F, -CF₃) at the meta position increases antibacterial potency by improving membrane penetration .
  • Oxadiazole substitutions : Replacing the phenyl group with polar heterocycles (e.g., pyridyl) improves FLAP binding affinity (ΔIC₅₀: 10 nM → 2 nM) but may reduce metabolic stability .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with MAP kinase’s ATP-binding pocket, prioritizing substituents with H-bonding capacity (e.g., -OH, -NH₂) .

Q. What experimental strategies resolve contradictions in SAR data for oxadiazole derivatives?

  • Answer :

  • Contradiction : Fluorinated analogs show improved antibacterial activity but reduced solubility.
  • Resolution :

LogP optimization : Introduce hydrophilic groups (e.g., -SO₂NH₂) on the benzamide ring while retaining fluorine at the oxadiazole’s 3-position .

Prodrug design : Mask polar groups with acetate esters, which hydrolyze in vivo to release the active compound .

  • Validation : Compare in vitro MIC values (e.g., 0.5 µg/mL vs. 2 µg/mL for parent compound) and plasma stability profiles .

Q. How can microwave-assisted synthesis improve yield and scalability for complex analogs?

  • Answer :

  • Case study : Microwave irradiation (100°C, 20 min) reduced reaction time for oxadiazole formation from 12 hours to 30 minutes, achieving yields >90% .
  • Mechanism : Enhanced thermal efficiency promotes cyclocondensation of benzamidoxime and carboxylic acid derivatives, minimizing side reactions (e.g., hydrolysis) .
  • Protocol : Use a sealed vessel with DMF as solvent and monitor temperature/pressure to prevent decomposition .

Troubleshooting & Method Optimization

Q. Why do some synthetic routes yield insoluble precipitates, and how can this be mitigated?

  • Answer :

  • Cause : Aggregation of hydrophobic intermediates (e.g., Boc-protected amines) during oxadiazole cyclization .
  • Solutions :

Add polar aprotic co-solvents (e.g., THF:DMSO 3:1) to improve solubility .

Use trifluoroacetic acid (TFA) for efficient Boc deprotection without precipitation .

Q. How to address low reproducibility in biological assays for FLAP inhibition?

  • Answer :

  • Critical factors :

Compound stability : Store solutions in DMSO at −80°C and avoid freeze-thaw cycles .

Assay conditions : Pre-incubate human whole blood with 10 µM calcium ionophore to standardize LTB₄ production .

  • Validation : Include BI 665915 as a positive control (IC₅₀ = 50 nM) to calibrate dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.